molecular formula C11H11ClO4 B096771 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid CAS No. 15572-02-8

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B096771
CAS No.: 15572-02-8
M. Wt: 242.65 g/mol
InChI Key: WQZKXFVXISXWGB-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is an organic compound with the molecular formula C11H11ClO4 It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: These starting materials undergo a Claisen condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 4-(4-Chloro-2-methoxyphenyl)-4-hydroxybutyric acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The chloro and methoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenoxyacetic acid
  • 4-Chloro-2-methylphenoxyacetic acid
  • 4-Chloro-2-methoxyphenylboronic acid

Uniqueness

4-(4-Chloro-2-methoxyphenyl)-4-oxobutyric acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-6-7(12)2-3-8(10)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKXFVXISXWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645482
Record name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-02-8
Record name 4-Chloro-2-methoxy-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15572-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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